molecular formula C7H9NOS B1601640 N,N-dimethylthiophene-3-carboxamide CAS No. 59906-37-5

N,N-dimethylthiophene-3-carboxamide

Cat. No.: B1601640
CAS No.: 59906-37-5
M. Wt: 155.22 g/mol
InChI Key: CMZHFIPCSRETSP-UHFFFAOYSA-N
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Description

N,N-Dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C7H9NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylthiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired amide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-Dimethylthiophene-2-carboxamide
  • N,N-Dimethylthiophene-4-carboxamide
  • Thiophene-3-carboxamide

Comparison: N,N-Dimethylthiophene-3-carboxamide is unique due to the position of the dimethylamino group on the thiophene ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. For example, N,N-dimethylthiophene-2-carboxamide may have different electronic properties and steric effects compared to this compound .

Properties

IUPAC Name

N,N-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZHFIPCSRETSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535987
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59906-37-5
Record name N,N-Dimethylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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